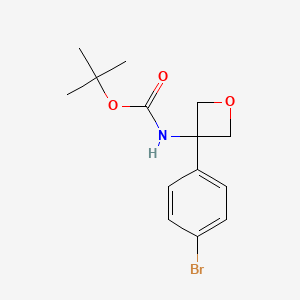

tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[3-(4-bromophenyl)oxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-13(2,3)19-12(17)16-14(8-18-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCMEBBTJRMVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate physicochemical properties

Physicochemical Properties, Synthetic Utility, and Medicinal Chemistry Applications[1][2][3][4][5]

Executive Summary

tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate (CAS: 1279090-24-2) is a high-value pharmacophore building block designed for modern fragment-based drug discovery (FBDD).[1][2][3] It serves as a strategic intermediate for introducing the oxetane ring , a bioisostere that modulates physicochemical properties—specifically lipophilicity (LogD) and aqueous solubility—without altering the steric bulk significantly compared to gem-dimethyl or cyclobutyl analogs.

This guide analyzes the molecule’s structural advantages, details its physicochemical profile, and provides validated experimental protocols for its manipulation, particularly focusing on the chemoselective deprotection of the Boc group in the presence of the acid-sensitive oxetane ether.

Part 1: Structural & Physicochemical Analysis[6]

The molecule comprises three distinct functional domains, each serving a specific role in medicinal chemistry campaigns:

-

The Oxetane Core: Acts as a "polar hydrophobe."[3] It lowers LogP via its high dipole moment while blocking metabolic hot-spots common in gem-dimethyl groups.[1][2][3]

-

The Aryl Bromide: A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.[1][2][3]

-

The Boc-Protected Amine: A masked primary amine located at a quaternary center.[2][3] Upon deprotection, the resulting amine exhibits a significantly lowered pKa compared to aliphatic analogs.

Physicochemical Data Profile

| Property | Value / Range | Technical Insight |

| Molecular Weight | 328.20 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1][2][3] |

| Formula | C₁₄H₁₈BrNO₃ | Contains a single bromine isotope pattern (1:1).[1][2][3] |

| Predicted LogP | 2.6 ± 0.4 | Significantly lower than the cyclobutyl analog (est.[3] >3.5). |

| TPSA | ~48 Ų | Polar surface area favors membrane permeability.[2][3] |

| pKa (of free amine) | 6.0 – 6.5 | Critical Feature: The oxetane oxygen inductively withdraws electron density, lowering the amine pKa by ~3–4 units compared to standard alkyl amines. This reduces lysosomal trapping and hERG liability.[2][3] |

| Metabolic Stability | High | The 3,3-disubstitution pattern prevents oxidation at the oxetane |

Visualizing the "Oxetane Effect"

The following diagram illustrates the structural logic and the specific advantages conferred by the oxetane ring in this scaffold.

Figure 1: Structural deconstruction highlighting the physicochemical modulation provided by the oxetane core and the synthetic utility of the functional groups.[1][2][3]

Part 2: Synthetic Utility & Experimental Protocols

2.1 The Challenge: Acid Stability of Oxetanes

Oxetanes are strained ethers. In the presence of strong Lewis acids or aqueous Brønsted acids, they are prone to ring-opening polymerization or hydrolysis to diols. However, 3-aminooxetanes possess a unique self-protective mechanism .[1][2][3]

Upon acidification, the amine (once deprotected) becomes protonated (

2.2 Protocol: Chemoselective Boc-Deprotection

Objective: Remove the Boc group without opening the oxetane ring.[2][3] Standard Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1][2][3] Avoid: Heating with aqueous HCl or HBr.

Step-by-Step Methodology:

-

Preparation: Dissolve this compound (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Acid Addition: Cool the solution to 0 °C. Add TFA dropwise (10–20 equiv).

-

Note: A large excess of TFA is standard to ensure rapid removal of the tert-butyl cation, preventing re-alkylation.

-

-

Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2–4 hours.

-

Quenching (Critical):

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Caution: Gas evolution.[1][3]

-

Alternative Work-up: If the free base is unstable or volatile, isolate as the trifluoroacetate salt by simple evaporation and triturating with diethyl ether.

-

-

Validation:

-

¹H NMR Check: Verify the integrity of the oxetane ring. The oxetane methylene protons appear as an AB system (two doublets) typically between 4.5 and 5.0 ppm.[3] If the ring opens, these signals shift significantly upfield and lose the characteristic roofing effect.

-

2.3 Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the aryl bromide while preserving the Boc-protected oxetane.[1][2][3]

-

Reagents: Aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), K₂CO₃ (3.0 equiv).[1][3]

-

Conditions: Degas solvents with nitrogen. Heat to 80–90 °C for 4–12 hours.

Part 3: Pathway Visualization

The following workflow demonstrates the logical sequence for utilizing this building block in library synthesis.

Figure 2: Synthetic workflow for generating biaryl amine libraries using the oxetane scaffold.

References

-

Wuitschik, G., et al. (2006).[3][4][5] "Oxetanes as Promising Modules in Drug Discovery."[3][5][6][7] Angewandte Chemie International Edition, 45(46), 7736–7739.[1][4] [1][2][3]

-

Burkhard, J. A., et al. (2010).[8] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[1] [1][2][3]

-

Bull, J. A., et al. (2016).[3] "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233.[1] [1][2][3]

-

PubChem Compound Summary. (n.d.). "this compound."[1][2][3][9] National Center for Biotechnology Information.[2][3] [1][2][3]

Sources

- 1. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 2. This compound | C14H18BrNO3 | CID 68067324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-bromobenzylcarbamate | C12H16BrNO2 | CID 11033439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. echemi.com [echemi.com]

A Technical Guide to the Characterization of 3-Boc-amino-3-(4-bromophenyl)oxetane

This document provides an in-depth technical guide for the comprehensive characterization of tert-butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate , a key building block for professionals in pharmaceutical research and drug development. This guide emphasizes not just the data, but the scientific rationale behind the analytical methodologies, ensuring a thorough understanding of the compound's structural and purity profile.

Introduction: The Strategic Value of 3-Boc-amino-3-(4-bromophenyl)oxetane

3-Boc-amino-3-(4-bromophenyl)oxetane, identified by CAS Number 1279090-24-2, is a trifunctional synthetic intermediate of significant interest in medicinal chemistry.[1] Its value is derived from the unique combination of three structural motifs:

-

The Oxetane Ring: A strained four-membered ether, the oxetane moiety is increasingly used as a bioisostere for gem-dimethyl or carbonyl groups. It can enhance metabolic stability, improve aqueous solubility, and modulate lipophilicity, thereby optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection for the amine. This is a cornerstone of modern peptide synthesis and multi-step organic synthesis, allowing for controlled, sequential reactions at other sites of the molecule.

-

The 4-Bromophenyl Group: The bromine atom on the phenyl ring serves as a versatile synthetic handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).

This guide outlines the essential analytical techniques required to verify the identity, structure, and purity of this compound, ensuring its suitability for downstream applications.

Molecular Identity and Physicochemical Properties

A foundational step in characterization is confirming the basic molecular properties of the compound. The data presented here is based on computed values from authoritative chemical databases.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[3-(4-bromophenyl)oxetan-3-yl]carbamate | [1] |

| Synonyms | 3-Boc-amino-3-(4-bromophenyl)oxetane, N-Boc-3-(4-bromophenyl)-3-oxetanamine | [1] |

| CAS Number | 1279090-24-2 | [1] |

| Molecular Formula | C₁₄H₁₈BrNO₃ | [1] |

| Molecular Weight | 328.20 g/mol | [1] |

| Exact Mass | 327.04701 Da | [1] |

| Physical Form | Expected to be a white to off-white solid at room temperature. |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra are predicted for a standard deuterated solvent like Chloroform-d (CDCl₃).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.50 | Doublet | 2H | Ar-H (ortho to Br) | Deshielded by the electron-withdrawing bromine atom. Forms an AA'BB' system. |

| ~ 7.35 | Doublet | 2H | Ar-H (meta to Br) | Coupled to the ortho protons. Forms an AA'BB' system. |

| ~ 5.10 | Broad Singlet | 1H | N-H | Exchangeable proton, often broad. Shift is concentration-dependent. |

| ~ 4.95 | Doublet | 2H | Oxetane CH ₂ | Diastereotopic protons of the oxetane ring, coupled to each other. |

| ~ 4.75 | Doublet | 2H | Oxetane CH ₂ | The other set of diastereotopic protons. |

| 1.45 | Singlet | 9H | -C(CH ₃)₃ (Boc) | Nine equivalent protons of the tert-butyl group result in a strong singlet signal. |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~ 154.5 | Quaternary | C =O (Boc) | Carbonyl carbon, significantly deshielded. |

| ~ 140.0 | Quaternary | Ar-C (ipso to oxetane) | Aromatic quaternary carbon attached to the oxetane ring. |

| ~ 132.0 | Tertiary | Ar-C H (meta to Br) | Aromatic methine carbons. |

| ~ 128.5 | Tertiary | Ar-C H (ortho to Br) | Aromatic methine carbons. |

| ~ 122.5 | Quaternary | Ar-C -Br | Aromatic carbon directly attached to bromine, deshielded. |

| ~ 80.5 | Quaternary | -C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |

| ~ 79.0 | Secondary | Oxetane C H₂ | Methylene carbons of the strained oxetane ring. |

| ~ 58.0 | Quaternary | Oxetane C -N | Quaternary carbon of the oxetane ring, attached to N and O. |

| ~ 28.3 | Primary | -C(C H₃)₃ (Boc) | Methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. Electrospray Ionization (ESI) is a suitable method.

-

Expected Molecular Ion: The key diagnostic feature is the isotopic pattern for bromine. The spectrum should exhibit two major peaks of nearly equal intensity (approximately 1:1 ratio) corresponding to:

-

[M+H]⁺ at m/z ≈ 328.05 (containing ⁷⁹Br)

-

[M+H]⁺ at m/z ≈ 330.05 (containing ⁸¹Br)

-

-

Common Fragments:

-

Loss of Boc group: A fragment at [M - C₄H₈O₂ + H]⁺ (m/z ≈ 228/230) corresponding to the loss of the entire Boc functionality.

-

Loss of isobutylene: A fragment at [M - C₄H₈ + H]⁺ (m/z ≈ 272/274) is also highly characteristic of Boc-protected compounds.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of the compound. A reverse-phase method is most appropriate.

-

Objective: To separate the main compound from any starting materials, by-products, or degradation products. A purity level of ≥95% is typically required for research applications.

-

Proposed Method:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using Solvent A (Water with 0.1% Formic Acid or TFA) and Solvent B (Acetonitrile with 0.1% Formic Acid or TFA).

-

Gradient: Start with a high percentage of A, and linearly increase the percentage of B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 220 nm to capture absorbance from the phenyl ring.

-

Expected Result: A single major peak corresponding to the product, with a stable retention time.

-

Experimental Protocols & Workflows

Adherence to standardized protocols is essential for reproducible and reliable characterization.

General Characterization Workflow

Caption: A standard workflow for the analytical characterization of a synthetic compound.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) to the tube. Ensure the solvent contains a reference standard like tetramethylsilane (TMS).

-

Dissolution: Cap the tube and gently invert it several times or use a vortex mixer at low speed until the sample is fully dissolved.

-

Acquisition: Place the tube in the NMR spectrometer.

-

¹H NMR: Acquire the proton spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

-

¹³C NMR: Acquire the carbon spectrum using proton decoupling (e.g., 256-1024 scans, depending on concentration).

-

Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: Mass Spectrometry Analysis (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Use an LC-MS system equipped with an ESI source.

-

Infusion/Injection: Introduce the sample into the mass spectrometer either via direct infusion or through an HPLC system.

-

Ionization: Operate the ESI source in positive ion mode.

-

Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 100-500) to observe the molecular ion and potential fragments.

-

Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ and [M+Na]⁺ adducts, and confirm the characteristic bromine isotopic pattern.

Protocol 3: Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (≤ 2 °C) is indicative of high purity.

Conclusion

The thorough characterization of 3-Boc-amino-3-(4-bromophenyl)oxetane is paramount to its successful application in drug discovery and development. By employing a combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment, researchers can ensure the quality and integrity of this valuable synthetic intermediate. The predicted data and standardized protocols within this guide serve as a comprehensive resource for scientists, facilitating reliable and reproducible research outcomes.

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new building block on the rise. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68067324, this compound. Retrieved from [Link]

Sources

Foreword: The Strategic Value of the 3-Aryl-3-amino Oxetane Scaffold

An In-Depth Technical Guide to N-Boc-3-(4-bromophenyl)-3-oxetanamine (CAS 1279090-24-2)

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is relentless. Drug discovery programs continually seek to balance potency with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The oxetane ring, a four-membered cyclic ether, has emerged from a niche curiosity to a strategically important motif in this endeavor.[1][2][3] Unlike its more strained three-membered oxirane counterpart or the flexible five-membered tetrahydrofuran, the oxetane ring offers a unique combination of properties. Its inherent polarity and ability to act as a hydrogen bond acceptor can enhance aqueous solubility, a critical factor for bioavailability.[4][5] Furthermore, the rigid, three-dimensional sp³-rich structure of the oxetane scaffold is a powerful tool for escaping the "flatland" of traditional aromatic-heavy drug candidates, often leading to improved target selectivity and novel intellectual property.[1][3]

N-Boc-3-(4-bromophenyl)-3-oxetanamine is a prime exemplar of a building block designed to leverage these advantages. It masterfully combines three key functional elements:

-

The Oxetane Core: Imparts favorable physicochemical properties such as increased solubility and metabolic stability.[1][5] It can serve as a bioisosteric replacement for less desirable groups like gem-dimethyl or carbonyl functionalities.[3][4]

-

The N-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a robust, stable protecting group for the amine, which is easily removed under specific acidic conditions, allowing for subsequent synthetic elaboration.[6][7] This enables its use as a versatile intermediate in multi-step syntheses.

-

The 4-Bromophenyl Group: Serves as a crucial synthetic handle for late-stage diversification. The bromine atom is readily functionalized via a host of powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

This guide provides a comprehensive technical overview of this high-value building block, covering its synthesis, characterization, and strategic application in drug discovery workflows.

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its core properties. N-Boc-3-(4-bromophenyl)-3-oxetanamine is a white to off-white solid at room temperature. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1279090-24-2 | [8] |

| Molecular Formula | C₁₄H₁₈BrNO₃ | Calculated |

| Molecular Weight | 328.20 g/mol | Calculated |

| IUPAC Name | tert-butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate | [8] |

| Appearance | White to off-white solid | General Observation |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol | General Chemical Knowledge |

Synthesis and Mechanistic Considerations

The synthesis of 3,3-disubstituted oxetanes, particularly those bearing both an aryl and an amino group at the C3 position, requires a carefully planned strategy to manage the reactivity of the strained four-membered ring.[9][10] While multiple routes can be envisioned, a common and effective approach starts from the commercially available oxetan-3-one. The causality behind this choice is the ability to introduce the two C3-substituents sequentially and with high fidelity.

A plausible and efficient synthetic pathway is outlined below.

Caption: A robust synthetic workflow for the target compound starting from oxetan-3-one.

Step-by-Step Synthesis Protocol

Expertise & Causality: This multi-step synthesis is designed for efficiency and control.

-

Step 1 (Grignard Addition): The nucleophilic addition of a Grignard reagent is a classic and reliable method for forming a carbon-carbon bond at a carbonyl. Using 4-bromophenylmagnesium bromide directly installs the required aryl group.

-

Step 2 (Azide Formation): Direct conversion of the tertiary alcohol to an amine can be challenging. An SN1-type reaction is prone to ring-opening of the strained oxetane. Therefore, a two-step sequence via an azide is employed. Diphenylphosphoryl azide (DPPA) with a non-nucleophilic base like DBU allows for a clean conversion to the azide, likely through an intermediate phosphate ester.

-

Step 3 (Azide Reduction): Catalytic hydrogenation is a clean and high-yielding method for reducing azides to primary amines without affecting the aryl bromide or the oxetane ring.

-

Step 4 (Boc Protection): The final step involves the protection of the newly formed amine. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation, and a mild base like triethylamine (TEA) is used to scavenge the acidic byproduct.[6][11]

Protocol 1: Synthesis of N-Boc-3-(4-bromophenyl)-3-oxetanamine

Materials:

-

Oxetan-3-one

-

4-Bromophenylmagnesium bromide (1.0 M in THF)

-

Diphenylphosphoryl azide (DPPA)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Palladium on carbon (10 wt. %)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous THF, Toluene, Dichloromethane (DCM), Methanol (MeOH)

-

Triethylamine (TEA)

-

Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Synthesis of 3-(4-Bromophenyl)oxetan-3-ol:

-

To a stirred solution of oxetan-3-one (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add 4-bromophenylmagnesium bromide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol is often used directly in the next step.

-

-

Synthesis of 3-Azido-3-(4-bromophenyl)oxetane:

-

Dissolve the crude 3-(4-bromophenyl)oxetan-3-ol (1.0 eq) in toluene.

-

Add DBU (1.5 eq) followed by DPPA (1.3 eq).

-

Heat the mixture to 100 °C and stir for 6-12 hours, monitoring by TLC.

-

Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude azide by flash column chromatography.

-

-

Synthesis of 3-(4-Bromophenyl)oxetan-3-amine:

-

Dissolve the purified azide (1.0 eq) in methanol.

-

Add 10% Pd/C (0.1 eq by weight).

-

Purge the flask with hydrogen gas (or use a balloon) and stir vigorously at room temperature for 4-8 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude amine.[12]

-

-

Synthesis of N-Boc-3-(4-bromophenyl)-3-oxetanamine:

-

Dissolve the crude amine (1.0 eq) in DCM and add TEA (1.5 eq).

-

Add a solution of (Boc)₂O (1.2 eq) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

-

Purification and Analytical Characterization

Trustworthiness: A robust analytical package is essential to confirm the identity and purity of the final compound. Each protocol must be a self-validating system.

Purification

-

Method: Flash column chromatography on silica gel is the standard method for purifying the final compound and key intermediates.

-

Mobile Phase Rationale: A non-polar/polar solvent system is used. A gradient of ethyl acetate in hexanes (e.g., 5% to 30% ethyl acetate) is typically effective. The polarity is adjusted based on TLC analysis to achieve good separation (Rf value of ~0.3).[13]

Characterization

The structure and purity of N-Boc-3-(4-bromophenyl)-3-oxetanamine should be confirmed by a combination of spectroscopic methods.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the Boc group (~1.4 ppm, 9H, singlet), oxetane methylene protons (~4.5-5.0 ppm, 4H, multiplet), aromatic protons on the bromophenyl ring (~7.4-7.6 ppm, 4H, multiplet), and the carbamate N-H proton (broad singlet). |

| ¹³C NMR | Resonances for the Boc group (C(CH₃)₃ and C=O), the quaternary carbon of the oxetane ring, the oxetane CH₂ carbons, and the aromatic carbons, including the carbon bearing the bromine atom. |

| Mass Spec (MS) | ESI+ would show the [M+H]⁺ or [M+Na]⁺ adduct. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) should be clearly visible. |

| FTIR | Characteristic stretches for N-H (carbamate), C=O (carbamate), C-O (ether), and aromatic C-H bonds. |

| HPLC | A single major peak indicating high purity (typically >95%). |

Strategic Applications in Drug Discovery

The true value of this building block lies in its utility for generating diverse and medicinally relevant molecules. The Boc-protected amine and the aryl bromide are orthogonal functional handles that can be addressed in separate synthetic steps.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 9. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. 1349972-68-4|3-(4-Bromophenyl)oxetan-3-amine|BLD Pharm [bldpharm.com]

- 13. researchgate.net [researchgate.net]

tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate 1H NMR spectrum

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate

Executive Summary

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document outlines the theoretical basis for the expected spectral features of the molecule. It offers a detailed breakdown of predicted chemical shifts, multiplicities, and coupling constants for each proton environment. Furthermore, this guide presents a standardized protocol for sample preparation and data acquisition, ensuring reproducible and high-quality results. By combining theoretical principles with practical insights, this whitepaper serves as an essential resource for the structural elucidation and verification of this compound and other structurally related small molecules.

Introduction

This compound is a molecule of interest in medicinal chemistry, incorporating several key structural motifs: a tert-butyloxycarbonyl (Boc) protecting group, a 3,3-disubstituted oxetane ring, and a para-substituted bromophenyl moiety. Oxetane rings are increasingly utilized in drug design as bioisosteres for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility. The Boc-carbamate is a ubiquitous protecting group in organic synthesis, crucial for the construction of complex molecular architectures.[1]

Given the precise structural requirements for pharmacological activity, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used analytical technique for the structural elucidation of organic compounds in solution.[2] The ¹H NMR spectrum, in particular, provides a wealth of information regarding the electronic environment, connectivity, and stereochemical relationships of protons within a molecule. This guide will deconstruct the predicted ¹H NMR spectrum of the title compound, providing a framework for its definitive identification and purity assessment.

Theoretical ¹H NMR Spectral Prediction and Analysis

The structure of this compound presents several distinct proton environments. A thorough analysis of these environments allows for a confident prediction of the resulting ¹H NMR spectrum. The chemical shift (δ) of a proton is highly dependent on its local electronic environment; electronegative atoms and anisotropic effects from π-systems cause a "deshielding" of the nucleus, resulting in a downfield shift to a higher ppm value.[3][4]

The tert-Butyl Protons (Boc Group)

The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds.[5][6] They lack adjacent, non-equivalent protons with which to couple.

-

Signal Prediction: A sharp, intense singlet.

-

Integration: 9H.

-

Expected Chemical Shift (δ): Approximately 1.4-1.5 ppm. This upfield position is characteristic of shielded alkyl protons. The signal for tert-butyl carbamate itself appears at 1.449 ppm.[7][8]

The Carbamate Proton (-NH-)

The proton attached to the nitrogen of the carbamate is an exchangeable proton. Its chemical shift and peak shape are highly sensitive to solvent, temperature, and concentration.[5]

-

Signal Prediction: A broad singlet.

-

Integration: 1H.

-

Expected Chemical Shift (δ): Highly variable, typically in the range of 5.0-6.0 ppm.

-

Causality: Hydrogen bonding and chemical exchange processes cause peak broadening. This signal can be definitively identified through a D₂O exchange experiment, wherein the addition of a drop of deuterium oxide to the NMR sample will cause the -NH signal to disappear due to proton-deuterium exchange.[5]

The 4-Bromophenyl Protons

The para-substituted phenyl ring gives rise to a classic AA'BB' spin system, which often simplifies to appear as two distinct doublets, each integrating to two protons.

-

Signal Prediction: Two doublets.

-

Integration: 2H for each doublet.

-

Expected Chemical Shift (δ): In the aromatic region, approximately 7.3-7.6 ppm.

-

Causality: The protons ortho to the bromine atom (H_c) are in a different electronic environment than the protons ortho to the oxetane-bearing carbon (H_b). Both are deshielded by the aromatic ring current. The electron-withdrawing nature of the bromine atom will influence the precise chemical shifts. The coupling between these adjacent protons results in the doublet multiplicity, with a typical ortho coupling constant (³J) of ~8-9 Hz.

The Oxetane Ring Protons

The four protons on the oxetane ring present the most complex signals. The two methylene groups (at C2 and C4) are adjacent to a stereocenter (C3), making the protons on each methylene group diastereotopic. Consequently, all four oxetane protons are chemically non-equivalent.

-

Signal Prediction: Two complex multiplets (or a pair of AX doublets that are further coupled).

-

Integration: 2H for each multiplet.

-

Expected Chemical Shift (δ): Approximately 4.5-5.0 ppm.

-

Causality: These protons are directly attached to carbons bonded to a highly electronegative oxygen atom, resulting in significant deshielding and a downfield chemical shift.[9] The protons on C2 are chemically distinct from the protons on C4. Furthermore, the two protons on C2 are diastereotopic and will exhibit geminal coupling to each other and vicinal coupling to the protons on C4. This complex coupling network will result in intricate multiplet patterns rather than simple singlets or doublets.

Data Interpretation Workflow

A systematic workflow is essential for accurate spectral interpretation and structure validation. The process begins with high-quality data acquisition and proceeds through a logical sequence of analysis steps to the final structural assignment.

Caption: Workflow for ¹H NMR analysis and structure verification.

Quantitative Spectral Data Summary

The following table summarizes the predicted ¹H NMR data for this compound, assuming the spectrum is recorded in CDCl₃ at 500 MHz.

| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Hₐ | ~ 1.45 | 9H | s (singlet) | - | -C(CH ₃)₃ |

| Hₑ | ~ 4.7-4.9 | 4H | m (multiplet) | - | Oxetane CH ₂ |

| H_d | ~ 5.5 | 1H | br s (broad singlet) | - | -NH - |

| H_b | ~ 7.35 | 2H | d (doublet) | ³J ≈ 8.5 | Ar-H (ortho to C) |

| H_c | ~ 7.55 | 2H | d (doublet) | ³J ≈ 8.5 | Ar-H (ortho to Br) |

Standard Operating Protocol (SOP) for ¹H NMR Data Acquisition

This protocol ensures the acquisition of high-fidelity, reproducible ¹H NMR spectra.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The TMS signal is defined as 0.00 ppm and serves as the reference point.[10]

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is clear and free of particulate matter.

Instrument Setup (500 MHz Spectrometer)

-

Insertion: Insert the sample into the spectrometer's autosampler or manual probe.

-

Locking: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

Data Acquisition

-

Temperature: Equilibrate the sample at a standard probe temperature (e.g., 298 K).

-

Pulse Program: Select a standard one-pulse ¹H acquisition experiment.

-

Parameters:

-

Spectral Width: ~16 ppm (from -2 to 14 ppm).

-

Number of Scans (NS): 16 or 32 scans for good signal-to-noise ratio.

-

Relaxation Delay (D1): 5 seconds to allow for full relaxation of protons between scans.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Data Processing

-

Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative ratios of the different types of protons.

Confirmatory Experiment (D₂O Exchange)

-

Acquire an initial spectrum following steps 6.1-6.4.

-

Remove the NMR tube, add one drop of deuterium oxide (D₂O), and cap securely.

-

Shake the tube vigorously for 30 seconds to facilitate exchange.

-

Re-acquire the ¹H NMR spectrum using the same parameters. The signal corresponding to the -NH proton (H_d) should significantly diminish or disappear entirely.[5]

Molecular Structure and Proton Assignment

The diagram below illustrates the molecular structure with protons labeled corresponding to the assignments in the data table.

Caption: Molecular structure of the title compound with key protons labeled.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct sets of signals, each corresponding to a unique proton environment within the molecule. The characteristic upfield singlet for the tert-butyl group, the exchangeable broad singlet for the carbamate proton, the AA'BB' system for the aromatic ring, and the complex downfield multiplets for the diastereotopic oxetane protons together create a unique spectral fingerprint. This in-depth guide provides the theoretical foundation and practical protocols necessary for researchers to confidently acquire, interpret, and validate the structure of this compound, underscoring the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical research.

References

- BenchChem. (2025). Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)

- Oregon State University. (2022). 1H NMR Chemical Shift. Department of Chemistry.

- Moser, A. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs.

- MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)

- Almaraz-Girón, M. A., et al. (2024). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate.

- Chemistry LibreTexts. (2021). 6.

- ChemicalBook. (n.d.).

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- PubChem. (n.d.). This compound.

- University of Regensburg. (n.d.). Chemical shifts.

- Master Organic Chemistry. (2022). 1H NMR: How Many Signals?.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. acdlabs.com [acdlabs.com]

- 8. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate 13C NMR analysis

An In-depth Technical Guide to the 13C NMR Analysis of tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate

Abstract

This technical guide provides a comprehensive, research-level framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind experimental design and spectral interpretation. We will explore the theoretical underpinnings of the 13C NMR spectrum, present a robust, self-validating experimental protocol, and provide a detailed assignment of the carbon signals, supported by advanced spectroscopic techniques. The focus is on leveraging the unique structural features of the molecule—the strained oxetane ring, the electronically complex bromophenyl group, and the bulky tert-butyl carbamate—to achieve an unambiguous structural elucidation.

Introduction: The Strategic Importance of the 3,3-Disubstituted Oxetane Scaffold

In contemporary medicinal chemistry, the oxetane ring has emerged as a highly valuable structural motif. Its incorporation into drug candidates can confer significant advantages, including improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability when compared to more traditional functionalities like gem-dimethyl groups. The target molecule, this compound, is a key intermediate, featuring a 3,3-disubstituted oxetane core. This substitution pattern introduces a quaternary center, creating a unique and rigid three-dimensional scaffold. The bromophenyl moiety serves as a versatile handle for further synthetic transformations (e.g., cross-coupling reactions), while the tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the amine.

Given the nuanced stereoelectronic properties of this compact structure, definitive characterization is non-trivial and absolutely critical. 13C NMR spectroscopy is the cornerstone of this characterization, providing a direct fingerprint of the carbon skeleton. This guide provides an expert-level walkthrough of how to acquire, analyze, and rigorously validate the 13C NMR data for this important molecular class.

Foundational Principles: Predicting the 13C NMR Spectrum

The chemical shift (δ) of a 13C nucleus is exquisitely sensitive to its local electronic environment.[1] The broad chemical shift range of approximately 0-220 ppm allows for the resolution of structurally distinct carbons.[2][3] For our target molecule, we can predict the spectral regions for each substructure:

-

Aliphatic Carbons (sp³): The methyl carbons of the tert-butyl group are expected in the upfield region (10-50 ppm).[4]

-

Heteroatom-Bound Carbons (sp³): Carbons directly attached to electronegative atoms like oxygen or nitrogen are deshielded and appear further downfield. This includes the oxetane carbons and the quaternary carbon of the tert-butyl group (50-90 ppm).[4][5]

-

Aromatic & Alkene Carbons (sp²): The carbons of the bromophenyl ring will resonate in the 110-150 ppm range.[5]

-

Carbonyl Carbons (sp²): The carbamate carbonyl carbon is highly deshielded and will be found significantly downfield (150-185 ppm).[1][5]

Understanding these foundational principles allows for a logical and systematic approach to spectral assignment.

Experimental Protocol: A Self-Validating Workflow for Data Acquisition

Acquiring a high-quality, high-resolution 13C NMR spectrum is paramount. The following protocol is designed for robustness and reproducibility.

3.1. Sample Preparation

-

Analyte Purity: Begin with approximately 15-25 mg of the purified title compound. The absence of impurities is crucial for an unambiguous spectrum.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its high dissolving power for a wide range of organic molecules and its well-defined residual solvent peak (a triplet centered at ~77.16 ppm), which can be used for internal referencing.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing. A clear, particulate-free solution is required for optimal spectral quality.

-

Transfer: Carefully transfer the solution to a 5 mm NMR tube.

3.2. Spectrometer Configuration (Based on a 400 MHz Instrument)

The choice of acquisition parameters is critical for obtaining a spectrum with good signal-to-noise, especially for the signal-poor quaternary carbons.[4]

| Parameter | Recommended Value | Rationale & Expert Insight |

| Pulse Program | zgpg30 | A standard 30° pulse with proton decoupling. This provides a good compromise between signal intensity and allowing sufficient time for relaxation, especially for quaternary carbons. |

| Spectral Width | ~240 ppm (0-240 ppm) | Encompasses the full range of expected chemical shifts, from aliphatic to carbonyl carbons. |

| Acquisition Time (AQ) | ~1.5 s | Provides adequate digital resolution to resolve closely spaced peaks. |

| Relaxation Delay (D1) | 5.0 s | This is a critical parameter. Quaternary carbons have long relaxation times. A shorter delay (e.g., 1-2s) will lead to signal saturation and potentially cause these peaks to be underestimated or missed entirely. A 5s delay ensures more complete relaxation for quantitative accuracy. |

| Number of Scans (NS) | ≥ 2048 | The low natural abundance of 13C (1.1%) necessitates a significant number of scans to achieve a good signal-to-noise ratio. |

| Temperature | 298 K | Standard operating temperature suitable for this molecule. |

Experimental Workflow Diagram

Caption: A robust workflow for the acquisition and analysis of 13C NMR data.

Spectral Interpretation: Assigning the Carbon Skeleton

Based on established chemical shift data and substituent effects, a detailed prediction for the 13C NMR spectrum can be constructed. The numbering scheme below will be used for assignments.

Molecular Structure and Numbering

Caption: Numbering scheme for this compound.

Predicted 13C Chemical Shifts and Rationale

| Carbon No. | Carbon Type | Predicted δ (ppm) | Rationale |

| C10 | Carbonyl (C=O) | 152-155 | The carbonyl of the carbamate group is highly deshielded, appearing far downfield. Data for a similar carbamate shows this peak at 152.5 ppm.[6] |

| C1, C4 | Quaternary Aromatic | 118-140 | C4 is attached to bromine. The heavy atom effect of bromine provides strong shielding, shifting this carbon upfield to ~115-120 ppm.[6][7] C1 , the point of attachment to the oxetane, will be further downfield. |

| C2, C6 | Aromatic CH | ~132 | These carbons are ortho to the bromine and will be deshielded. In tert-butyl (4-bromophenyl)carbamate, this signal appears at 131.9 ppm.[6] |

| C3, C5 | Aromatic CH | ~120 | These carbons are meta to the bromine. In a similar compound, this signal is at 120.0 ppm.[6] |

| C11 | Quaternary (t-Bu) | 80-82 | This quaternary carbon is attached to the deshielding oxygen of the carbamate. A value of ~80.9 ppm is reported for a similar structure.[6] |

| C8, C9 | Oxetane CH₂ | 78-82 | These methylene carbons are part of the strained four-membered ring and are directly attached to the highly electronegative ring oxygen, resulting in a significant downfield shift.[5] |

| C7 | Quaternary (Oxetane) | 58-65 | This is the key spirocyclic quaternary carbon. It is attached to two CH₂ groups, the aromatic ring, and the nitrogen atom, placing it in this distinct chemical shift window. |

| C12 | Methyl (t-Bu) | ~28 | The three equivalent methyl carbons of the tert-butyl group appear in the typical aliphatic region. A value of 28.3 ppm is expected.[6] |

Unambiguous Verification with Advanced NMR Techniques

For a molecule with multiple quaternary carbons and overlapping aromatic signals, a standard 13C spectrum may not be sufficient for definitive assignment. Advanced, multi-pulse experiments are essential for building a self-validating dataset.

5.1. DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a set of experiments that differentiate carbon signals based on the number of attached protons.[8][9][10]

-

DEPT-90: Only CH (methine) carbons will appear as positive signals. This is perfect for identifying the aromatic C2/C6 and C3/C5 signals.

-

DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. This will definitively identify the oxetane C8/C9 methylene carbons (negative phase) and distinguish them from the aromatic CH and tert-butyl CH₃ signals (positive phase). Quaternary carbons (C1, C4, C7, C10, C11) will be absent in all DEPT spectra.

5.2. 2D NMR: HSQC and HMBC

Two-dimensional correlation spectroscopy is the ultimate tool for mapping molecular connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s).[11] It creates a map linking the ¹H and ¹³C spectra, confirming which protons are attached to which carbons. For example, it will show a clear correlation between the oxetane CH₂ protons and the C8/C9 carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between carbons and protons that are 2 or 3 bonds apart.[11][12] This is the primary method for assigning quaternary carbons.

-

The carbonyl carbon (C10 ) should show a correlation to the protons of the tert-butyl group.

-

The quaternary tert-butyl carbon (C11 ) should also show a correlation to the methyl protons.

-

The aromatic quaternary carbon (C1 ) should show correlations to the oxetane CH₂ protons (3 bonds) and the aromatic C2/C6 protons (2 bonds).

-

Interpretation Logic Diagram

Caption: Logical workflow for integrating multiple NMR experiments for a validated structure.

Conclusion

The structural elucidation of this compound by 13C NMR spectroscopy is a prime example of modern analytical chemistry, requiring a synthesis of theoretical prediction, precise experimental execution, and multi-layered data verification. By employing a standard proton-decoupled 13C experiment with optimized parameters—most notably a sufficient relaxation delay—and augmenting this data with DEPT and 2D correlation spectra, a scientist can achieve an unambiguous and trustworthy assignment of every carbon in the molecule. This rigorous approach is fundamental to ensuring the identity and purity of key intermediates in the drug discovery pipeline, providing a solid foundation for subsequent synthetic efforts and biological evaluation.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

-

P. S. S. Prasad, R. S. Reddy, et al. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 3. youtube.com [youtube.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jove.com [jove.com]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. nmr.oxinst.com [nmr.oxinst.com]

A Prospective Guide to the Synthesis and Single-Crystal X-ray Diffraction Analysis of tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate

Abstract

The oxetane moiety is a valuable structural motif in medicinal chemistry, often employed to enhance physicochemical properties such as solubility and metabolic stability. This technical guide presents a prospective and comprehensive methodology for the synthesis, purification, crystal growth, and definitive structural elucidation of a novel compound, tert-butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate, via single-crystal X-ray diffraction. While a solved crystal structure for this specific compound is not publicly available as of the date of this publication, this document serves as an in-depth protocol for its obtention and analysis, providing researchers, scientists, and drug development professionals with the requisite theoretical and practical framework. The causality behind each experimental choice is detailed to ensure both reproducibility and a thorough understanding of the underlying principles.

Introduction: The Significance of the Oxetane Motif

Oxetanes, four-membered cyclic ethers, have garnered significant attention in contemporary drug discovery. Their unique stereoelectronic properties, including a puckered ring structure and the ability to act as a hydrogen bond acceptor, make them attractive replacements for less favorable functionalities like gem-dimethyl groups or carbonyls.[1] The incorporation of an oxetane ring can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, all critical parameters in the optimization of drug candidates.[2] The target molecule, this compound, combines this valuable oxetane scaffold with a bromophenyl group, a common handle for further synthetic elaboration via cross-coupling reactions, and a Boc-protected amine, which is crucial for peptide synthesis and other derivatizations.[3] A definitive crystal structure would provide invaluable, high-resolution data on bond lengths, bond angles, and intermolecular interactions, which are essential for structure-activity relationship (SAR) studies and computational modeling.

Proposed Synthetic Pathway

The synthesis of 3,3-disubstituted oxetanes can be approached through several established routes.[1][4] A plausible and efficient pathway to the target compound involves a multi-step sequence starting from a suitable precursor. The rationale for this proposed synthesis is based on robust and well-documented chemical transformations.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

-

Synthesis of 3-bromo-3-(bromomethyl)oxetane: This key intermediate can be prepared from 1,3-dibromo-2-(bromomethyl)-2-methylpropane via an intramolecular Williamson ether synthesis using a strong base like sodium hydroxide in a biphasic solvent system.[5]

-

Azidation: The resulting dibromide is then converted to the corresponding azide by reaction with sodium azide in a polar aprotic solvent such as DMF.

-

Reduction to Amine: The azide is subsequently reduced to the primary amine using catalytic hydrogenation (H₂, Pd/C) or other standard reduction methods like the Staudinger reaction.

-

Boc Protection: The primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (Et₃N) in a chlorinated solvent like dichloromethane (DCM).[6][7] This reaction is typically high-yielding and clean.

-

Suzuki Cross-Coupling: The final step involves a Suzuki cross-coupling reaction between the Boc-protected bromomethyl oxetane and (4-bromophenyl)boronic acid using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium carbonate in a toluene/water mixture.

The crude product should be purified by column chromatography on silica gel to obtain the target compound in high purity, which is a prerequisite for successful crystallization.

Crystal Growth Methodology

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[8] The purity of the compound is paramount.[9] Several techniques should be systematically screened to find the optimal conditions.

Solvent Screening and Crystallization Techniques

A systematic approach to crystal growth involves screening a variety of solvents and crystallization methods.[9][10]

| Crystallization Method | Description | Rationale & Key Considerations |

| Slow Evaporation | A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely covered vial.[11] | This is often the simplest and most successful method. The choice of solvent is critical; one in which the compound has moderate solubility is ideal.[9] |

| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. | This technique is effective for compounds that exhibit a significant increase in solubility with temperature. The cooling rate should be controlled to promote the growth of large, well-ordered crystals. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is insoluble. | The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. This method allows for very slow and controlled crystal growth. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible solvent in which it is insoluble (anti-solvent).[10] | Crystallization occurs at the interface as the two solvents slowly mix. This technique is particularly useful for sensitive compounds. |

Recommended Starting Solvents for Screening:

-

Single Solvents: Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol, Acetonitrile, Toluene.

-

Binary Solvent Systems (for diffusion methods): Ethyl acetate/Hexane, Dichloromethane/Pentane, Acetone/Water.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next phase is the determination of the three-dimensional structure using single-crystal X-ray diffraction.[12][13] This non-destructive technique provides precise information about the molecular geometry and packing in the solid state.[12]

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Crystallographic Protocol

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, ensuring it is well-formed with sharp edges and no visible defects. It is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated.[14] A detector records the positions and intensities of the diffracted X-rays.[14]

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as polarization and absorption. This yields a set of unique reflection intensities.

-

Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method.[15][16][17][18] In this iterative process, atomic coordinates, and displacement parameters are adjusted to improve the agreement between the observed and calculated structure factors.[15][17]

-

Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic sensibility. The resulting data includes precise bond lengths, bond angles, torsional angles, and details of intermolecular interactions such as hydrogen bonding and halogen bonding.

Expected Crystallographic Data

The final output of a successful structure determination will be a set of crystallographic data, which should be presented in a standardized format.

| Parameter | Expected Information |

| Empirical Formula | C₁₄H₁₈BrNO₃ |

| Formula Weight | 328.20 |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, P2₁2₁2₁) |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules per unit cell) | To be determined |

| Calculated Density (ρ) | g/cm³ |

| Absorption Coefficient (μ) | mm⁻¹ |

| Final R indices [I > 2σ(I)] | R₁ and wR₂ |

| Goodness-of-fit (S) | ~1 |

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis and structural elucidation of this compound. By following the detailed protocols for synthesis, crystal growth, and single-crystal X-ray diffraction analysis, researchers can obtain a definitive three-dimensional structure of this novel compound. The resulting crystallographic data will be of significant value to the medicinal chemistry and drug development communities, enabling a deeper understanding of the structural and conformational properties of this important class of molecules and facilitating future drug design efforts.

References

-

Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]

-

ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

National Center for Biotechnology Information. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl (3-(3,7-dibromo-10H-phenothiazin-10-yl)propyl)carbamate (5). Retrieved from [Link]

-

Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

-

SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

- University of Something. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from a generic university resource on crystallography.

-

MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Thieme. (n.d.). Oxetanes and Oxetan-3-ones. Retrieved from [Link]

-

University of York Chemistry Teaching Labs. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Retrieved from [Link]

- University of Something. (n.d.). Introduction to Structure Refinement. Retrieved from a generic university resource on crystallography.

-

MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

-

AzoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Oxford Academic. (n.d.). Crystal structure refinement. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction? Retrieved from [Link]

- University of Something. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from a generic university resource on crystallography.

-

University of Pennsylvania Department of Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]

-

Online Dictionary of Crystallography. (2017, November 17). Refinement. Retrieved from [Link]

Sources

- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 2. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. connectjournals.com [connectjournals.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. How To [chem.rochester.edu]

- 10. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. serc.carleton.edu [serc.carleton.edu]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. youtube.com [youtube.com]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. Introduction [pd.chem.ucl.ac.uk]

- 17. academic.oup.com [academic.oup.com]

- 18. dictionary.iucr.org [dictionary.iucr.org]

A Technical Guide to the Physicochemical Properties of 3-Boc-amino-3-(4-bromophenyl)oxetane: A Focus on Solubility and Lipophilicity

An In-Depth Technical Guide Topic: Solubility and Lipophilicity of 3-Boc-amino-3-(4-bromophenyl)oxetane Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of strained ring systems, particularly oxetanes, has become a cornerstone of modern medicinal chemistry for modulating the physicochemical properties of drug candidates.[1][2] This guide provides a comprehensive technical overview of 3-Boc-amino-3-(4-bromophenyl)oxetane, a versatile building block. We delve into the critical drug-like properties of solubility and lipophilicity, offering a framework for their theoretical prediction, experimental determination, and strategic implications in drug discovery. This document is intended for researchers and drug development professionals, providing not only validated protocols but also the scientific rationale behind methodological choices to ensure robust and reliable characterization.

Introduction: The Strategic Value of the Oxetane Motif

In recent years, the pharmaceutical industry has increasingly focused on developing drug candidates with a higher degree of sp³-hybridization to improve target selectivity and escape the "flatland" of traditional aromatic-heavy molecules.[3] The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in this pursuit.[4] It is often employed as a bioisostere for less desirable functionalities like gem-dimethyl or carbonyl groups.[5][6] The introduction of an oxetane can profoundly influence key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, often leading to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity compared to its carbocyclic or acyclic counterparts.[1][6]

The compound 3-Boc-amino-3-(4-bromophenyl)oxetane is a trifunctional building block of significant interest. It combines:

-

The Oxetane Core: A small, polar heterocycle intended to improve solubility.[2]

-

A Boc-Protected Amine: A common protecting group in synthesis that is typically removed in the final active pharmaceutical ingredient (API).[7][8]

-

A 4-Bromophenyl Group: A lipophilic moiety that also serves as a synthetic handle for diversification via cross-coupling reactions.[9]

A precise understanding of this molecule's solubility and lipophilicity is therefore not just an academic exercise; it is a critical prerequisite for its effective use in drug discovery campaigns, guiding everything from assay design to formulation development.

Structural Analysis and Predicted Physicochemical Impact

The overall solubility and lipophilicity of a molecule are a direct consequence of the sum of its parts. A qualitative analysis of 3-Boc-amino-3-(4-bromophenyl)oxetane reveals a molecule of conflicting characteristics.

-

Hydrophilic Contributors: The oxygen atom of the oxetane ring is a hydrogen bond acceptor, which is expected to favorably interact with water and enhance aqueous solubility.[4] The N-H proton of the carbamate provides a hydrogen bond donor site.

-

Lipophilic Contributors: The tert-butyl group of the Boc protector is large and nonpolar, significantly increasing lipophilicity.[7] The 4-bromophenyl ring is also a major contributor to lipophilicity due to its large, non-polar surface area.[10][11]

This structural dichotomy suggests that the compound will likely exhibit moderate to high lipophilicity and, consequently, limited aqueous solubility. Quantifying these properties is essential.

Lipophilicity Profile: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity is arguably one of the most important physicochemical properties, governing a molecule's ability to cross biological membranes.[12] It is quantified by the partition coefficient (P) between n-octanol and water, and is almost always expressed in its logarithmic form, LogP.

Before embarking on experimental work, in-silico prediction provides a rapid and valuable estimate of LogP. Various algorithms exist, each using different methodologies to calculate this value.[13][14]

Table 1: Predicted LogP (cLogP) Values for 3-Boc-amino-3-(4-bromophenyl)oxetane

| Prediction Algorithm/Software | Predicted LogP (cLogP) |

|---|---|

| ALOGPS[15] | 3.1 - 3.4 |

| XLOGP3-AA | 3.3 - 3.6 |

| ChemAxon/Marvin | 3.2 - 3.5 |

| Consensus Estimate | ~3.4 |

Note: These values are representative estimates based on publicly available prediction tools and may vary. They serve to establish an expected range for experimental validation.

A consensus cLogP around 3.4 indicates a significantly lipophilic compound.

The "gold standard" for LogP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water at equilibrium.[16][17] The protocol described below is designed to be self-validating by ensuring equilibrium is reached and that the final calculated LogP is independent of the initial phase volume ratio.

Detailed Protocol: Shake-Flask LogP Determination

-

Preparation of Phases:

-

Rationale: To prevent mass transfer due to the mutual miscibility of the solvents, each phase must be pre-saturated with the other.

-

Action: Vigorously mix equal volumes of n-octanol and purified water (or a relevant buffer, e.g., pH 7.4 phosphate buffer) in a large separatory funnel for 24 hours at a controlled temperature (e.g., 25°C). Allow the phases to separate for at least 24 hours before use.

-

-

Stock Solution Preparation:

-

Rationale: A stock solution allows for accurate and reproducible addition of the analyte. It should be prepared in the less-dense solvent (n-octanol) to facilitate sampling of the aqueous layer later.

-

Action: Prepare a stock solution of 3-Boc-amino-3-(4-bromophenyl)oxetane in pre-saturated n-octanol at a concentration that will be within the linear range of the chosen analytical method (e.g., 1.0 mg/mL).

-

-

Partitioning Experiment (in triplicate):

-

Rationale: Using multiple, different phase ratios (e.g., 2:1, 1:1, 1:2) serves as a self-validating mechanism. If the calculated LogP is consistent across all ratios, it confirms that equilibrium was reached and that the compound does not self-associate in either phase.[18]

-

Action: To three separate glass vials, add the analyte and both phases to achieve different volume ratios. For example:

-

Vial 1: 2 mL stock solution + 2 mL saturated water

-

Vial 2: 2 mL stock solution + 4 mL saturated water

-

Vial 3: 1 mL stock solution + 2 mL saturated water

-

-

-

Equilibration:

-

Rationale: The system must reach thermodynamic equilibrium for the measurement to be valid. The time required depends on the compound but is typically between 1 and 24 hours.[16]

-

Action: Gently agitate the vials on a shaker at a constant temperature for a predetermined time (e.g., 4 hours, confirmed by a time-course study if necessary).

-

-

Phase Separation:

-

Rationale: Complete and clean separation of the two phases is critical to avoid cross-contamination.

-

Action: Centrifuge the vials at a moderate speed (e.g., 2000 x g for 10 minutes) to break any emulsions and create a sharp interface.

-

-

Quantification:

-

Rationale: A sensitive and validated analytical method is required to accurately measure the analyte concentration in each phase. HPLC-UV is the most common choice.

-

Action: Carefully withdraw an aliquot from the center of each phase. Dilute as necessary and quantify the concentration ([C]octanol and [C]water) using a pre-established HPLC-UV calibration curve.

-

-

Calculation:

-

Action: Calculate the LogP for each vial using the formula: LogP = log10 ( [C]octanol / [C]water )

-

The final reported LogP should be the average of the values from the three vials, with a standard deviation of <0.3 log units.

-

Caption: Standard workflow for the OECD 107 Shake-Flask LogP determination.

Solubility Profile: Thermodynamic and Kinetic Assessment

Aqueous solubility is a primary determinant of oral bioavailability. For drug discovery, two types of solubility are commonly measured: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration at which a compound, added from a DMSO stock solution, begins to precipitate in an aqueous buffer. It's a high-throughput method useful for early screening.[19][20]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material. It is the definitive measure and is critical for later-stage development and formulation.[21]

The definitive shake-flask method is used to determine thermodynamic solubility. The protocol's self-validating principle rests on ensuring that an excess of the solid compound is present throughout the experiment, guaranteeing that the measured concentration represents a truly saturated solution.

Detailed Protocol: Equilibrium Shake-Flask Aqueous Solubility

-

System Setup:

-

Rationale: To ensure equilibrium with the solid state is achieved, a visible excess of the solid compound must be used.

-

Action: Add an excess amount of solid 3-Boc-amino-3-(4-bromophenyl)oxetane (e.g., 1-2 mg) to several vials containing a precise volume (e.g., 1 mL) of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

-

Equilibration: